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molecular formula C6H5BrClNO B1372687 5-Bromo-3-chloro-2-methoxypyridine CAS No. 848366-28-9

5-Bromo-3-chloro-2-methoxypyridine

Cat. No. B1372687
M. Wt: 222.47 g/mol
InChI Key: XCHXNAQRMMXBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353101B2

Procedure details

To a 250 mL round bottomed flask was added 5-bromo-3-chloro-2-methoxypyridine (1.5 g), tribasic potassium phosphate (2.86 g, 13.5 mmol), bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (0.275 g, 6.74 mmol), tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Step B, 2.27 g, 7.13 mmol), dioxane (50 mL) and water (3 mL). The flask was sealed and was stirred at 80° C. overnight. The reaction was cooled to room temperature, diluted with ethyl acetate, washed with water, filtered and the filtrate concentrated. The resultant residue was purified by silica gel chromatography to yield tert-butyl 4-(5-chloro-6-methoxypyridin-3-yl)-3-methylbenzoate (2.0 g, 5.99 mmol). LCMS (M+H)+: 334.0
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
palladium (II) dichloromethane
Quantity
0.275 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([Cl:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:19][C:20]1[CH:21]=[C:22]([CH:30]=[CH:31][C:32]=1B1OC(C)(C)C(C)(C)O1)[C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24].O1CCOCC1>C(OCC)(=O)C.C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].ClCCl.[Pd+2].O>[Cl:10][C:4]1[CH:3]=[C:2]([C:32]2[CH:31]=[CH:30][C:22]([C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])=[CH:21][C:20]=2[CH3:19])[CH:7]=[N:6][C:5]=1[O:8][CH3:9] |f:1.2.3.4,8.9.10,11.12|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)Cl
Name
potassium phosphate
Quantity
2.86 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2.27 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC(C)(C)C)C=CC1B1OC(C(O1)(C)C)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
palladium (II) dichloromethane
Quantity
0.275 g
Type
catalyst
Smiles
ClCCl.[Pd+2]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=NC1OC)C1=C(C=C(C(=O)OC(C)(C)C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.99 mmol
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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